- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds, Catalysts, 2023, 13(4),
Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)
91-61-2 structure
Product Name:6-Methyl-1,2,3,4-tetrahydroquinoline
Numero CAS:91-61-2
MF:C10H13N
MW:147.216922521591
MDL:MFCD00023887
CID:81764
PubChem ID:66678
Update Time:2025-08-03
6-Methyl-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Tetrahydro-6-methylquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Civettal
- Quinoline, 1,2,3,4-tetrahydro-6-methyl-
- Quinoline, tetrahydro-6-methyl-
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 0I67838Y8K
- 6-methyl-1,2,3,4-tetrahydro-quinoline
- p-Methyltetrahydroquinoline
- DSSTox_CID_27444
- DSSTox_RID_82351
- DSSTox_GSID_47444
- XOKMRXSMOHCNIX-UHFFFAOYSA-
- NSC65606
- Tox
- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
- 6-Methyltetrahydroquinoline
- NSC 65606
-
- MDL: MFCD00023887
- Inchi: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
- Chiave InChI: XOKMRXSMOHCNIX-UHFFFAOYSA-N
- Sorrisi: C1C(C)=CC2=C(NCCC2)C=1
- BRN: 122515
Proprietà calcolate
- Massa esatta: 147.10500
- Massa monoisotopica: 147.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.7
- Superficie polare topologica: 12
Proprietà sperimentali
- Densità: 0.99g/cm3
- Punto di fusione: 36-38°C
- Punto di ebollizione: 262-263°C 712mm
- Punto di infiammabilità: 262-263°C/712mm
- Indice di rifrazione: 1.539
- Coefficiente di ripartizione dell'acqua: Insoluble in water.
- PSA: 12.03000
- LogP: 2.49110
6-Methyl-1,2,3,4-tetrahydroquinoline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Codice categoria di pericolo: 20/21/22
- Istruzioni di sicurezza: S26-S36/37/39
- Frasi di rischio:R20/21/22
- TSCA:Yes
6-Methyl-1,2,3,4-tetrahydroquinoline Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-Methyl-1,2,3,4-tetrahydroquinoline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144672-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
$215 | 2021-08-05 | |
| TRC | M279231-100mg |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M279231-500mg |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M279231-1g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 1g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YI661-1g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 1g |
¥175.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YI661-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥588.0 | 2022-06-10 | |
| Chemenu | CM144672-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 5g |
$125 | 2024-07-20 | |
| Chemenu | CM144672-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
$310 | 2024-07-20 | |
| Apollo Scientific | OR925199-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 5g |
£86.00 | 2025-02-21 |
6-Methyl-1,2,3,4-tetrahydroquinoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 24 h, 100 atm, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 10 h, 120 °C
Riferimento
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina , Rhodium Solvents: Methanol ; 1 h, 50 bar, rt
Riferimento
- Solvent dependent regioselective hydrogenation of substituted quinolines, Synlett, 2004, (15), 2827-2829
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 8 h, 1 MPa, 30 °C
Riferimento
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 , Carbon nitride (C3N4) (catalyst support) Solvents: Water ; 7 h, 80 °C
Riferimento
- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles, Tetrahedron, 2022, 114,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iron , Carbon , Phosphorus Solvents: Heptane ; 20 h, 4 MPa, 150 °C
Riferimento
- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations, Nature Communications, 2020, 11(1),
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Riferimento
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C
Riferimento
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Water Solvents: 1,4-Dioxane ; 12 h, 25 °C
Riferimento
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst, Nature Communications, 2022, 13(1),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate , Nickel silicide (Ni17Si3) Solvents: Water ; 24 h, 30 bar, 130 °C
Riferimento
- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media, ACS Applied Nano Materials, 2022, 5(4), 5625-5630
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Riferimento
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C
Riferimento
- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines, Journal of Catalysis, 2022, 414, 101-108
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ; 20 h, 110 °C
Riferimento
- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species, Journal of the American Chemical Society, 2009, 131(24), 8410-8412
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triethylaluminum , Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane
Riferimento
- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthalene, Journal of Molecular Catalysis, 1988, 48(2-3), 277-83
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 20 h, 2 MPa, 70 °C
Riferimento
- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic Heterocycles, Chemistry - A European Journal, 2023, 29(30),
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ; 16 h, 4 atm, 120 °C
Riferimento
- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts, Molecular Catalysis, 2020, 496,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 16 h, 30 bar, 120 °C
Riferimento
- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine , Carbon (nitrogen-doped, cobalt nanoparticle-decorated) , Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ; 12 h, 1.5 MPa, 120 °C
Riferimento
- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles, Angewandte Chemie, 2018, 57(35), 11262-11266
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Tetrahydrofuran ; 18 h, 10 atm, 60 °C
Riferimento
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt , Silica , Graphene (N-doped) Solvents: Methanol ; 24 h, 100 bar, 100 °C
Riferimento
- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ; 24 h, 50 bar, rt → 100 °C
Riferimento
- General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions, ACS Catalysis, 2019, 9(5), 4302-4307
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C
Riferimento
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane
Riferimento
- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring, Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83
Metodo di produzione 25
Condizioni di reazione
1.1 Catalysts: 2773914-78-4 Solvents: Water ; 12 h, pH 3.5, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid, Dalton Transactions, 2022, 51(21), 8258-8265
Metodo di produzione 26
Condizioni di reazione
1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 70 °C
Riferimento
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst, Synthesis, 2022, 54(3), 629-642
6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials
6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products
6-Methyl-1,2,3,4-tetrahydroquinoline Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline
Numero d'ordine:A843998
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:01
Prezzo ($):232.0
Email:sales@amadischem.com
6-Methyl-1,2,3,4-tetrahydroquinoline Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) Prodotti correlati
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 52601-70-4(8-Methyl-1,2,3,4-tetrahydroquinoline)
- 58960-03-5(7-Methyl-1,2,3,4-tetrahydroquinoline)
- 2739-17-5(1,2,3,4-Tetrahydro-quinoline hydrochloride)
- 451478-87-8(7-Quinolinamine,1,2,3,4-tetrahydro-8-methyl-)
- 153856-89-4(7-Amino-1,2,3,4-tetrahydroquinoline)
- 103796-41-4(1,2,3,4-Tetrahydroquinolin-6-amine)
- 451478-86-7(7-Quinolinamine,1,2,3,4-tetrahydro-6-methyl-)
- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)
- 1431964-04-3(6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline
Purezza:99%
Quantità:25g
Prezzo ($):232.0